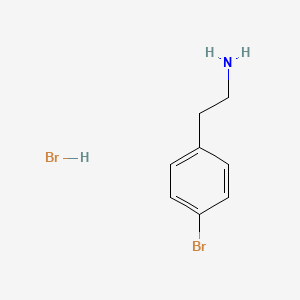

2-(4-bromophenyl)ethanamine Hydrobromide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWPMHYAMOUYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373729 | |

| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-45-7 | |

| Record name | Benzeneethanamine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)ethanamine Hydrobromide

An In-depth Protocol for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-(4-bromophenyl)ethanamine hydrobromide from its free base, 2-(4-bromophenyl)ethanamine. The conversion of amines to their hydrohalide salts is a fundamental and critical step in pharmaceutical development, enhancing compound stability, crystallinity, and aqueous solubility.[1][2] This document elucidates the underlying chemical principles of amine salt formation, offers a meticulous, step-by-step experimental protocol, and outlines robust methods for purification and analytical characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic process. It incorporates comprehensive safety protocols, troubleshooting advice, and clear data visualization to equip researchers with the knowledge required for a successful and safe synthesis.

Introduction: The Rationale for Amine Salt Formation

2-(4-bromophenyl)ethanamine is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules and pharmaceutical intermediates.[3][4][5] While the free base form is a versatile nucleophile, it often presents as an oil or low-melting solid that can be challenging to handle, purify, and formulate due to its basicity and potential for atmospheric degradation (e.g., reaction with CO₂).

Converting the amine to its hydrobromide salt addresses these challenges. Amine salts are ionic compounds that are typically crystalline, non-volatile solids with higher melting points and improved stability.[2] This crystalline nature facilitates purification through recrystallization and simplifies handling and accurate weighing.[6] Furthermore, for many pharmaceutical applications, the salt form provides the necessary aqueous solubility for formulation and bioavailability.[1] This guide provides an authoritative protocol for this key transformation.

Core Chemical Principles: An Acid-Base Approach

The synthesis of this compound is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine functional group acts as a proton acceptor (a base), while hydrobromic acid (HBr) serves as the proton donor (an acid).

The reaction mechanism is a straightforward proton transfer:

Caption: Reaction scheme for the protonation of the amine.

The resulting product is an ammonium salt, where the amine group is protonated to form an ammonium cation, and the bromide ion serves as the counter-anion.[1][7] The choice of solvent is critical; the starting free base is soluble in many organic solvents, whereas the resulting ionic salt is significantly less soluble, allowing for its precipitation and isolation from the reaction mixture.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight | Purity/Concentration | Supplier Example |

| 2-(4-bromophenyl)ethanamine | 73918-56-6 | 200.08 g/mol | ≥98% | Thermo Scientific Chemicals[3] |

| Hydrobromic Acid | 10035-10-6 | 80.91 g/mol | 48% wt. in H₂O | Carl ROTH[8] |

| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | ACS Grade, Anhydrous | Major Chemical Supplier |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade, Anhydrous | Major Chemical Supplier |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Glass funnel and dropping funnel

-

Büchner funnel and filter flask assembly

-

Filter paper (e.g., Whatman Grade 1)

-

Beakers and graduated cylinders

-

Spatulas and weighing paper

-

Rotary evaporator

-

Melting point apparatus

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), lab coat.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale. Adjust quantities proportionally for different scales.

Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

-

Dissolution of the Free Base:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 50 mmol) of 2-(4-bromophenyl)ethanamine.

-

Add 100 mL of isopropanol to the flask.

-

Stir the mixture at room temperature until the amine is fully dissolved. Causality: Isopropanol is chosen as it readily dissolves the non-polar free base but has lower solvating power for the highly polar hydrobromide salt, facilitating its precipitation.

-

-

Acidification and Salt Formation:

-

Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Causality: Cooling the solution controls the exothermic heat generated during the acid-base neutralization, which promotes the formation of larger, more well-defined crystals and prevents potential side reactions.

-

While stirring vigorously, add a 48% aqueous solution of hydrobromic acid dropwise via a dropping funnel. The theoretical molar equivalent is required, but a slight excess (e.g., 1.05 equivalents) can ensure complete conversion. For 50 mmol of amine, this corresponds to approximately 5.9 mL of 48% HBr (density ≈ 1.49 g/mL).

-

The formation of a white precipitate should be observed almost immediately. Continue the dropwise addition over 15-20 minutes.

-

-

Crystallization and Isolation:

-

After the addition is complete, allow the slurry to stir in the ice bath for an additional 1 hour. Causality: This aging period ensures the crystallization process goes to completion, maximizing the product yield.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 20 mL portions of cold diethyl ether. Causality: Diethyl ether is used as a wash solvent because the hydrobromide salt is virtually insoluble in it, while it effectively removes residual isopropanol and any unreacted, non-polar starting material.

-

-

Drying:

-

Transfer the product to a pre-weighed watch glass and dry under vacuum at 40-50 °C until a constant weight is achieved.

-

The typical yield for this procedure is expected to be in the range of 90-98%.

-

Purification by Recrystallization (Optional)

If the product's purity needs to be enhanced (e.g., if it appears discolored or the melting point is broad), recrystallization is recommended.

-

Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/heptane, is often effective. The goal is to find a system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

-

If a co-solvent is used, add the "anti-solvent" (e.g., heptane or water) dropwise to the hot solution until slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolate the purified crystals by vacuum filtration, wash with a cold solvent, and dry as described previously.[6][9]

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic and ethyl chain protons, with potential broadening of the peaks adjacent to the ammonium group. The integration should match the C₈H₁₁BrN⁺ structure. |

| ¹³C NMR | The spectrum should be consistent with the 8 carbon atoms in the molecule's structure. |

| FTIR | Look for the characteristic N-H stretching bands of the ammonium salt (typically broad, in the 2800-3200 cm⁻¹ region) and aromatic C-H and C-Br stretches. |

| Mass Spectrometry | ESI+ mode should show the mass of the cationic portion of the molecule (the free base), [M+H]⁺ at m/z ≈ 200/202 (isotopic pattern for Br). |

Critical Safety Precautions

Hydrobromic acid is highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] All manipulations must be performed within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][12]

-

Handling: Always add acid to the solvent/solution, never the other way around, to prevent dangerous splashing.[10] Store HBr away from incompatible materials like bases and metals.[13]

-

Spills: Neutralize small spills immediately with an appropriate agent like sodium bicarbonate. Absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.[11]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek medical attention.[11]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Product "oils out" instead of crystallizing | Solution is supersaturated; cooling too rapidly. | Re-heat the mixture to dissolve the oil. Allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |

| Low Yield | Incomplete precipitation; product loss during transfers/washing. | Ensure the crystallization mixture is sufficiently cold and aged. Use minimal volumes of cold solvent for washing. |

| Product is discolored (yellow/brown) | Impurities in the starting material; slight degradation. | Purify the product via recrystallization as described in Section 5. |

Conclusion

This guide presents a robust, reliable, and well-rationalized protocol for the synthesis of this compound. By following the detailed steps and adhering strictly to the safety precautions, researchers can confidently prepare this important chemical intermediate with high yield and purity. The principles of acid-base chemistry, solubility, and crystallization detailed herein are fundamental and broadly applicable to the preparation of other amine salts, making this guide a valuable resource for professionals in chemical synthesis and drug development.

References

-

National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

-

LibreTexts Chemistry. 24.7: Reactions of Amines. [Link]

-

Carl ROTH. Safety Data Sheet: Hydrobromic acid. [Link]

-

LibreTexts Chemistry. 20.6: Reactions of Amines. [Link]

-

SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROBROMIC ACID. [Link]

-

ChemSupply Australia. Safety Data Sheet HYDROBROMIC ACID 48%. [Link]

-

ICL-IP. HYDROBROMIC ACID Safety Handbook. [Link]

-

Chemguide. MAKING AMINES. [Link]

-

Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

-

Oxford Reference. Amine salts. [Link]

- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. [Link]

-

Tetrahedron. 4-Bromophenethylamine hydrobromide. [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

PubChem. p-Bromophenethylamine. [Link]

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 11. seastarchemicals.com [seastarchemicals.com]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 13. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

chemical properties of 2-(4-bromophenyl)ethanamine hydrobromide

An In-depth Technical Guide to the Chemical Properties of 2-(4-bromophenyl)ethanamine Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Navigating the Known and the Inferred

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-bromophenyl)ethanamine and its hydrobromide salt. It is important to establish at the outset that while the free base, 2-(4-bromophenyl)ethanamine, is well-documented, specific experimental data for its hydrobromide salt is less prevalent in publicly accessible databases. Therefore, this guide follows a dual-pillar approach:

-

Authoritative Grounding: Presenting verified experimental data for the free base from established chemical databases and peer-reviewed literature.

-

Expert Synthesis: Inferring the properties of the hydrobromide salt based on fundamental chemical principles and comparative analysis with closely related structures. This approach provides a robust and practical framework for researchers working with this compound, ensuring that predictions are clearly distinguished from established data.

Section 1: Compound Identification and Strategic Importance

2-(4-bromophenyl)ethanamine serves as a critical building block in medicinal chemistry and materials science. Its structure, a phenethylamine core with a bromine atom at the para position of the phenyl ring, offers a versatile scaffold. The primary amine is a key nucleophile and a site for forming physiologically stable salts, while the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies[1].

The conversion of the free base amine to its hydrobromide salt is a common and strategically vital step in drug development. This transformation is not merely for handling convenience; it is a deliberate choice to enhance the compound's physicochemical properties. The salt form typically imparts greater crystallinity, thermal stability, and, most importantly, improved aqueous solubility, which is a prerequisite for bioavailability and formulation development.

| Property | 2-(4-bromophenyl)ethanamine (Free Base) | This compound (Salt) |

| Synonyms | 4-Bromophenethylamine, p-Bromophenethylamine | 2-(4-bromophenyl)ethan-1-aminium bromide |

| CAS Number | 73918-56-6 (Note: A specific CAS for the HBr salt is not commonly cited)[2][3] | Identified by the free base CAS |

| Molecular Formula | C₈H₁₀BrN[2][4] | C₈H₁₁Br₂N |

| Molecular Weight | 200.08 g/mol [2][3] | 281.00 g/mol |

| Chemical Structure |

Section 2: Physicochemical Properties - The Impact of Salt Formation

The transition from a free base to a hydrobromide salt fundamentally alters the compound's physical state and behavior in solvents. This is a direct consequence of converting a neutral, organic-soluble molecule into an ionic species.

| Property | Value for Free Base | Predicted Value/State for Hydrobromide Salt | Rationale for Change |

| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid | Ionic compounds form ordered crystal lattices, resulting in a solid state at room temperature. This is observed in analogous compounds like 2-bromoethylamine hydrobromide[5]. |

| Melting Point | N/A (Liquid at RT) | Expected >150 °C | Strong ionic forces within the crystal lattice require significantly more energy to overcome compared to the intermolecular forces between neutral amine molecules. For comparison, 2-bromoethylamine hydrobromide melts at 170-173 °C[5]. |

| Boiling Point | 63-72 °C @ 0.2 mmHg[4] | Decomposes at high temperature | Ionic salts are non-volatile and will typically decompose before boiling. |

| Solubility | Slightly soluble in water[1][4]. Soluble in organic solvents (e.g., ether, chloroform). | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents. | The ionic nature of the salt allows for favorable ion-dipole interactions with polar solvents like water, dramatically increasing solubility. This is a primary driver for creating amine salts in pharmaceutical development[6]. |

Section 3: Synthesis and Purification Workflow

The preparation of this compound is typically a two-stage process: synthesis of the free base followed by salt formation. A common and reliable method involves the reduction of a nitrile.

Diagram: Synthesis Workflow

Caption: Two-stage synthesis of 2-(4-bromophenyl)ethanamine HBr.

Protocol 3.1: Synthesis of 2-(4-bromophenyl)ethanamine (Free Base)

Causality: This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of quantitatively converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Setup: Under a nitrogen or argon atmosphere, add a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition: Dissolve 4-bromophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure free base as a colorless oil[4].

Protocol 3.2: Preparation of the Hydrobromide Salt

Causality: This is a simple acid-base neutralization. The choice of a non-polar or moderately polar solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, isopropanol) is key to inducing precipitation and achieving high yield.

-

Dissolution: Dissolve the purified 2-(4-bromophenyl)ethanamine (1.0 eq.) in a minimal amount of isopropanol or anhydrous diethyl ether.

-

Acidification: While stirring, slowly add a stoichiometric amount (1.0 eq.) of a solution of hydrogen bromide (e.g., 33% w/w HBr in acetic acid or HBr in isopropanol).

-

Precipitation: A white precipitate should form immediately or upon cooling in an ice bath.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white solid in a vacuum oven at 40-50 °C to constant weight.

Section 4: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Deuterated solvents that can dissolve the analyte are chosen; for the polar hydrobromide salt, DMSO-d₆ or D₂O are excellent choices. The acidic proton of the -NH₃⁺ group will exchange with D₂O, causing its signal to disappear, which is a useful diagnostic test.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (AA'BB' system): Two doublets, integrating to 2H each. The protons ortho to the bromine atom (~7.5 ppm) and the protons meta to the bromine atom (~7.2 ppm).

-

Benzylic Protons (-Ar-CH₂-): A triplet around 2.9-3.1 ppm. This signal will be shifted downfield compared to the free base (~2.7 ppm) due to the deshielding effect of the adjacent positively charged nitrogen.

-

Aminoalkyl Protons (-CH₂-NH₃⁺): A triplet around 3.1-3.3 ppm, also shifted downfield from the free base (~2.9 ppm).

-

Ammonium Protons (-NH₃⁺): A broad singlet between 8.0-8.5 ppm. The broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons: Four signals are expected: C-Br (~120 ppm), C-H ortho to Br (~132 ppm), C-H meta to Br (~131 ppm), and the ipso-carbon attached to the ethyl group (~138 ppm).

-

Alkyl Carbons: Two signals: -Ar-CH₂- (~35 ppm) and -CH₂-N- (~40 ppm). Both may be slightly shifted compared to the free base.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is highly sensitive to the presence of specific functional groups. The most dramatic change upon forming the hydrobromide salt occurs in the N-H stretching region.

| Vibrational Mode | Wavenumber (cm⁻¹) in Free Base[3] | Expected Wavenumber (cm⁻¹) in HBr Salt | Interpretation of Change |

| N-H Stretch | ~3300-3400 cm⁻¹ (two sharp bands for -NH₂) | 2800-3200 cm⁻¹ (very broad, strong band for -NH₃⁺) | The two distinct symmetric and asymmetric stretches of the primary amine are replaced by the broad, strong stretching vibration of the ammonium cation. This is the most definitive IR feature of an amine salt. |

| C-H Aromatic Stretch | ~3020-3080 cm⁻¹ | ~3020-3080 cm⁻¹ | Largely unaffected by salt formation. |

| C-H Aliphatic Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Largely unaffected, but may be obscured by the broad N-H⁺ stretch. |

| C=C Aromatic Stretch | ~1490, 1600 cm⁻¹ | ~1490, 1600 cm⁻¹ | Largely unaffected. |

| C-Br Stretch | ~500-600 cm⁻¹ | ~500-600 cm⁻¹ | Largely unaffected. |

Mass Spectrometry (MS)

Causality: In standard electron ionization mass spectrometry (EI-MS), the sample is vaporized and ionized. The hydrobromide salt is not volatile and will lose HBr upon heating, meaning the resulting spectrum will be that of the volatile free base.

-

Molecular Ion (M⁺): A characteristic doublet peak corresponding to the mass of the free base (m/z 200 and 202) will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

-

Base Peak: The most abundant fragment will likely be from the benzylic cleavage to form the tropylium-like ion [C₇H₆Br]⁺ (m/z 170/172) or, more likely, the loss of the bromophenyl radical to form the [CH₂=NH₂]⁺ fragment (m/z 30). The major fragmentation pathway is the loss of the benzyl radical to form the iminium ion at m/z 30.

Section 5: Chemical Reactivity and Stability

-

Stability: The hydrobromide salt is significantly more stable to air oxidation than the free base, which is listed as air-sensitive. As a solid, it has a longer shelf life. However, like many amine salts, it may be hygroscopic and should be stored in a desiccator.

-

Reactivity: The chemical reactivity is dictated by its three main components:

-

Ammonium Group: It is non-nucleophilic. To perform reactions at the nitrogen (e.g., acylation, alkylation), it must first be deprotonated back to the free base using a suitable base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine).

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution, but the bromine atom is a deactivating group, directing incoming electrophiles to the ortho and para positions (with the para position already blocked).

-

Carbon-Bromine Bond: This is the most versatile site for synthetic modification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkyne groups.

-

Section 6: Safety and Handling

Safe handling of 2-(4-bromophenyl)ethanamine and its salt is paramount. The primary hazard is its corrosivity.

Diagram: Safe Handling Workflow

Caption: Decision workflow for safe handling of corrosive amine salts.

-

Hazard Summary: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or its solutions. A lab coat is mandatory.

-

Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Section 7: Applications in Research and Development

The utility of this compound lies in its dual functionality, making it a valuable intermediate.

-

Scaffold for Drug Discovery: Phenethylamines are a well-known pharmacophore present in many neurologically active compounds. The 4-bromo-substitution allows for the exploration of the SAR of the "head" group of the molecule. For example, derivatives have been used to synthesize pyrazinoisoquinolines and as precursors for potential DNA-gyrase inhibitors[1][7].

-

Radioligand Synthesis: The bromine atom can be replaced with a radioisotope (e.g., ⁷⁶Br or ¹⁸F via nucleophilic substitution of a precursor) for use in Positron Emission Tomography (PET) imaging studies.

-

Materials Science: It has been used as a functional template for creating molecularly imprinted polymers (MIPs). The amine provides a site for covalent attachment to the polymer backbone, and after polymerization, the template is cleaved, leaving a cavity with high affinity for target molecules like tyramine and L-norepinephrine.

References

-

ChemBK. 2-(4-Bromophenyl)ethylamine. [Link]

-

PubChem. p-Bromophenethylamine. [Link]

-

Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

-

PubChem. Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1). [Link]

-

Biocompare. 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific. [Link]

-

PubChem. 2-Bromoethylamine hydrobromide. [Link]

-

NIST WebBook. 4-Bromophenyl ether. [Link]

-

SpectraBase. 2-Bromoethylamine hydrobromide [FTIR] Spectrum. [Link]

-

ResearchGate. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

Sources

- 1. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-(4-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Bromoethylamine hydrobromide(2576-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. H63706.03 [thermofisher.com]

- 7. 4-Bromophenyl ether [webbook.nist.gov]

An In-Depth Technical Guide to 2-(4-bromophenyl)ethanamine Hydrobromide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(4-bromophenyl)ethanamine hydrobromide. It moves beyond basic data to provide in-depth insights into its synthesis, characterization, handling, and applications, grounded in established scientific principles.

Core Compound Identification and Properties

2-(4-bromophenyl)ethanamine, also commonly known as 4-bromophenethylamine, is a primary amine derivative of phenethylamine. The hydrobromide salt is frequently used in laboratory settings to improve the compound's stability and handling characteristics.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Bromophenethylamine hydrobromide | [1] |

| CAS Number | 206559-45-7 | [1] |

| Molecular Formula | C₈H₁₀BrN・HBr | [1] |

| Molecular Weight | 280.99 g/mol | [1] |

For the free base, 2-(4-bromophenyl)ethanamine:

| Identifier | Value | Source |

| CAS Number | 73918-56-6 | [2][3][4][5] |

| Molecular Formula | C₈H₁₀BrN | [3][6] |

| Molecular Weight | 200.08 g/mol | [3][5] |

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of 2-(4-bromophenyl)ethanamine and its subsequent conversion to the hydrobromide salt can be achieved through various established synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Common Synthetic Pathway: Reduction of a Nitrile

A prevalent method involves the reduction of (4-bromophenyl)acetonitrile. This approach is favored for its relatively high yields and the commercial availability of the starting nitrile.

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-(4-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | TCI AMERICA [tcichemicals.com]

- 6. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Solubility of 2-(4-bromophenyl)ethanamine Hydrobromide in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's lifecycle, influencing everything from formulation and bioavailability to purification and manufacturing. This guide provides a comprehensive technical exploration of the solubility of 2-(4-bromophenyl)ethanamine hydrobromide, a key intermediate and structural motif in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present practical experimental methodologies, and discuss the profound implications of this data for drug development professionals.

I. Theoretical Framework: Deconstructing Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3] For an ionic compound like this compound, the dissolution process in an organic solvent is a nuanced event dictated by the solvent's ability to overcome the lattice energy of the salt and solvate the resulting ions.

Molecular Structure and Polarity:

This compound is an organic salt. The core structure consists of a polar ethylamine group, which is protonated to form an ammonium cation, and a non-polar bromophenyl group. The presence of the hydrobromide counter-ion introduces a significant ionic character to the molecule. This duality of a polar, ionic head and a non-polar tail suggests that its solubility will be highly dependent on the nature of the organic solvent.

The Role of the Solvent:

The ability of a solvent to dissolve this salt is primarily dependent on its polarity, which can be quantified by its dielectric constant and dipole moment.

-

Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (oxygen) and can form strong hydrogen bonds.[4] They are generally effective at solvating both the ammonium cation and the bromide anion.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is diminished compared to protic solvents.[4]

-

Non-Polar Solvents: Solvents like hexane and toluene have low dielectric constants and are poor at solvating ions. Consequently, the solubility of ionic salts in these solvents is typically very low.[3]

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Intermolecular forces governing solubility.

II. Quantitative Solubility Profile

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding and high polarity effectively solvate both ions. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol but with a slightly lower polarity. |

| Isopropanol | Polar Protic | Moderate | Increased non-polar character compared to ethanol reduces solubility. |

| Water | Polar Protic | High | The free amine is slightly soluble in water[6]; the salt form significantly increases aqueous solubility.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | High polarity allows for good solvation of the cation. |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Good polarity, but less effective than DMSO at solvating ions. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Moderate polarity, but generally a weaker solvent for salts. |

| Dichloromethane | Non-Polar | Very Low | Insufficient polarity to overcome the lattice energy of the salt. |

| Toluene | Non-Polar | Insoluble | Aromatic and non-polar, unable to solvate ions effectively. |

| Hexane | Non-Polar | Insoluble | Aliphatic and non-polar, providing no favorable interactions. |

This table represents a qualitative prediction. Experimental verification is essential.

III. Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8] This protocol outlines a robust procedure for obtaining accurate solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample accurately with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The result is the solubility of the compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

IV. Implications for Drug Development

A comprehensive understanding of the solubility of this compound has far-reaching implications across the drug development pipeline.

Caption: Impact of solubility data on drug development.

-

Formulation Development: Solubility data is the cornerstone of designing effective drug delivery systems.[9] For instance, developing a topical formulation would require selecting a solvent system that can dissolve the API at the desired concentration while being compatible with skin application.

-

Purification and Crystallization: The choice of solvent is critical for obtaining high-purity crystalline material. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

-

Process Chemistry: Understanding solubility in various organic solvents aids in the selection of appropriate reaction media and in the design of efficient extraction and work-up procedures.

-

Preclinical and Toxicological Studies: The selection of a suitable vehicle for administering the compound in animal studies is dependent on its solubility. Poor solubility can lead to inaccurate dosing and unreliable preclinical data.

V. Conclusion

The solubility of this compound in organic solvents is a multifaceted property that is fundamental to its successful application in research and drug development. This guide has provided a detailed overview, from the theoretical principles governing its dissolution to a practical, validated protocol for its experimental determination. By leveraging this knowledge, researchers and scientists can make more informed decisions, accelerating the journey from chemical entity to therapeutic reality.

References

-

Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]]

-

Wheaton, R. (1965). The effect of polarity on solubility. Journal of Chemical Education. Available at: [Link]1]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]9]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]3]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]8]

-

ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Available at: [Link]6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chembk.com [chembk.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

stability and storage conditions for 2-(4-bromophenyl)ethanamine hydrobromide

An In-Depth Technical Guide to the Stability and Storage of 2-(4-bromophenyl)ethanamine Hydrobromide

Introduction

2-(4-bromophenyl)ethanamine and its hydrobromide salt are crucial intermediates in the synthesis of various pharmacologically active molecules and research chemicals. As with any high-purity chemical, understanding its stability profile is paramount for ensuring the integrity of experimental results, the safety of handling, and the viability of long-term storage. The presence of an amine functional group and a brominated aromatic ring presents specific stability challenges that researchers must mitigate. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and robust methodologies for its assessment.

Physicochemical Properties and Core Stability Profile

A foundational understanding of the molecule's properties is the first step in designing a stability and storage strategy. The hydrobromide salt form is generally preferred over the free amine for its improved handling characteristics and typically higher stability as a crystalline solid.

| Property | Data | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 4-Bromophenethylamine HBr | [1][2] |

| Molecular Formula | C₈H₁₁BrN · HBr (or C₈H₁₂Br₂N) | [3][4] |

| Molecular Weight | ~281.99 g/mol (Salt); ~200.08 g/mol (Free Base) | [2][3][4] |

| Appearance | Typically a white to off-white or slight yellow crystalline powder. | [5] |

| Solubility | Soluble in water. | [4][5][6] |

| General Stability | Considered stable under recommended storage conditions. | [3][7] |

| Key Sensitivity | Hygroscopic (moisture sensitive). | [5][8] |

Critical Factors Influencing Stability

The degradation of this compound is primarily influenced by environmental factors. Understanding the causality behind these factors is key to preventing unwanted chemical changes.

Humidity and Hygroscopicity

The hydrobromide salt of an amine is, by its nature, susceptible to absorbing atmospheric moisture.[5][8]

-

Causality : The ionic nature of the salt readily attracts polar water molecules. Absorbed water can act as a solvent, mobilizing ions and potentially accelerating degradation reactions. For a crystalline solid, moisture can lead to physical changes like deliquescence (dissolving in absorbed water) and clumping, which complicates accurate weighing and handling.

-

Consequences :

-

Initiation of hydrolytic degradation pathways.

-

Physical instability (caking, liquefaction).

-

Inaccurate molar concentrations if the water weight is not accounted for.

-

Temperature

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of chemical degradation.

-

Causality : According to Arrhenius kinetics, reaction rates increase exponentially with temperature. Thermal energy can promote oxidation and facilitate the breakdown of the molecule.

-

Consequences : Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[3][9] Long-term storage at ambient or elevated temperatures will invariably shorten the shelf-life compared to refrigerated conditions.

pH (in Aqueous Solution)

For applications requiring the compound to be in solution, pH is arguably the most critical stability parameter. The amine group's protonation state is entirely pH-dependent.

-

Causality : As an amine salt, dissolving the compound in water results in an acidic solution.[6] The stability of phenethylamines in solution is often optimal in a slightly acidic pH range where the amine is fully protonated (as -NH₃⁺). Under neutral or basic conditions, the amine is deprotonated to its free base form (-NH₂), which is significantly more susceptible to oxidative degradation.[10][11][12]

-

Consequences :

-

Basic pH : Rapid oxidation of the free amine.

-

Acidic pH : Generally stable, but extreme low pH could promote other reactions if incompatible species are present.

-

Light (Photostability)

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodecomposition.

-

Causality : UV or high-energy visible light can be absorbed by the aromatic ring, promoting electrons to an excited state. This can lead to the formation of reactive radical species, initiating chain reactions, oxidation, or cleavage of the carbon-bromine bond. Studies on similar molecules like phenylephrine have shown that light exposure is a significant degradation pathway.[13]

-

Consequences : Formation of colored impurities, loss of potency, and generation of difficult-to-identify byproducts.

Oxygen (Oxidative Stability)

The ethylamine sidechain is a primary target for oxidation, especially when deprotonated to the free amine.

-

Causality : The lone pair of electrons on the nitrogen in the free amine is susceptible to attack by atmospheric oxygen, leading to a cascade of reactions that can form imines, aldehydes, or other degradation products. The presence of transition metal ions can catalyze these oxidative processes.

-

Consequences : Loss of the primary amine functional group, leading to a complete loss of biological activity or desired chemical reactivity.

Potential Degradation Pathways

While a definitive degradation study for this specific molecule is not publicly available, logical pathways can be inferred from the chemistry of phenethylamines.

Caption: Potential degradation pathways for 2-(4-bromophenyl)ethanamine.

Recommended Storage Conditions & Handling

Based on the stability factors, a multi-layered approach to storage is required to ensure long-term integrity.

| Condition | Recommendation | Rationale |

| Temperature | Long-Term: 2-8°C (Refrigerated). | Minimizes thermal degradation, significantly slowing reaction kinetics. |

| Short-Term: Store in a cool place.[3][7] | Acceptable for routine lab use, but not ideal for archival storage. | |

| Atmosphere | Store under an inert gas (Argon or Nitrogen).[3][14] | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |

| Container | Use a tightly sealed, amber glass vial or container.[3][7][14] | Amber glass protects from light; a tight seal prevents moisture/air ingress. |

| Environment | Keep in a dry, well-ventilated place, preferably within a desiccator.[3][7][14] | Addresses the hygroscopic nature by maintaining a low-humidity environment. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the material quickly in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to minimize exposure to air and moisture.

-

For solutions, prepare them fresh using deoxygenated, pH-controlled buffers (slightly acidic is preferred) and store protected from light.

Methodologies for Stability Assessment

A robust stability testing program relies on validated analytical methods capable of separating the parent compound from potential degradation products.

Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose method that must be validated for its specific application. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing.[15]

Objective: To separate this compound from its potential degradation products.

1. Instrumentation and Materials:

-

HPLC system with UV or PDA detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: 50:50 Acetonitrile:Water.

-

This compound reference standard.

2. Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 220 nm (aromatic absorbance).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

3. System Suitability:

-

Rationale: To ensure the chromatographic system is performing adequately before analyzing samples.

-

Procedure: Make five replicate injections of a standard solution (~0.1 mg/mL).

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area < 2.0%.

-

Tailing Factor (Asymmetry) for the parent peak between 0.8 and 1.5.

-

Theoretical Plates > 2000.

-

4. Sample Analysis:

-

Accurately weigh and dissolve the sample in the diluent to a known concentration.

-

Inject and integrate the chromatogram.

-

Calculate the percentage of degradants by area normalization: % Degradant = (Area_Degradant / Total_Area_All_Peaks) * 100.

Protocol: Water Content by Karl Fischer Titration

Objective: To quantify the water content, which is critical given the material's hygroscopic nature.

1. Instrumentation and Reagents:

-

Volumetric or Coulometric Karl Fischer Titrator.

-

Appropriate Karl Fischer reagents (e.g., Hydranal-Composite 5).

-

Methanol (anhydrous).

-

Water standard.

2. Titrator Standardization:

-

Rationale: To determine the exact titer (mg H₂O / mL reagent) of the Karl Fischer reagent.

-

Procedure: Standardize the titrator daily using a certified water standard or sodium tartrate dihydrate. Perform at least three replicate measurements. The RSD should be < 2.0%.

3. Sample Analysis:

-

Accurately weigh a suitable amount of this compound directly into the titration vessel. The sample amount should be chosen to consume a reasonable volume of titrant.

-

Start the titration. The endpoint is reached when excess iodine is detected.

-

The instrument software will calculate the water content as a percentage (w/w).

-

Perform the measurement in triplicate to ensure precision.

Conclusion

The stability of this compound is robust when appropriate precautions are taken. The primary vulnerabilities are exposure to humidity, elevated temperatures, high pH, and light. A comprehensive storage strategy employing refrigerated, desiccated, and dark conditions under an inert atmosphere is strongly recommended for preserving the compound's purity and integrity over time. For any research or development application, the implementation of validated, stability-indicating analytical methods, such as the HPLC protocol outlined, is not merely a suggestion but a requirement for ensuring data quality and scientific rigor.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Bromophenyl)ethylamine. Link

-

Scribd. (n.d.). HSAS Method. Link

-

Acros Organics. (2012). Safety Data Sheet: Ethanamine, 2-bromo-, hydrobromide. Link

-

Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Link

-

Alfa Aesar. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. Link

-

Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. PharmaGuideline. Link

-

Metrohm. (n.d.). Amine Treatment. Link

-

Central Drug House. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-bromoethylamine hydrobromide - Report | CAMEO Chemicals. Link

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Link

-

ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Link

-

ChemicalBook. (2025). 2-Bromoethylamine hydrobromide | 2576-47-8. Link

-

ChemicalBook. (2025). 2-(4-Bromophenyl)ethylamine - Safety Data Sheet. Link

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Link

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine. Link

-

National Center for Biotechnology Information. (n.d.). Phenethylamine | C8H11N | CID 1001 - PubChem. Link

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Link

-

Tuerk, J., et al. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

-

National Center for Biotechnology Information. (n.d.). Phenethylamine hydrobromide | C8H12BrN | CID 70441016 - PubChem. Link

-

Sigma-Aldrich. (2021). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine. Link

-

Biocompare. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific. Link

-

Thermo Fisher Scientific. (n.d.). 2-(4-Bromophenyl)ethylamine, 98%. Link

-

Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide | 1807536-06-6. Link

-

Oakwood Chemical. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide, min 98%. Link

-

Thermo Fisher Scientific. (n.d.). 2-(4-Bromophenyl)ethylamine, 98%. Link

-

National Center for Biotechnology Information. (n.d.). 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem. Link

-

National Center for Biotechnology Information. (n.d.). p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem. Link

-

MDPI. (2022). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules. Link

-

Biblioteka Nauki. (2016). Effect of pH and time on hydrodynamic properties of dodecylamine. Link

-

ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Link

-

Li, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics. Link

-

ResearchGate. (2017). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Link

Sources

- 1. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.no [fishersci.no]

- 4. chembk.com [chembk.com]

- 5. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-bromophenyl)ethanamine hydrobromide

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(4-bromophenyl)ethanamine hydrobromide. Intended for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, grounded in fundamental principles, and outlines field-proven experimental protocols. The causality behind methodological choices is explained, ensuring that the protocols serve as a self-validating system for compound identification and purity assessment. Each section integrates authoritative references to underscore the scientific integrity of the analysis.

Introduction

2-(4-bromophenyl)ethanamine and its salts are valuable building blocks in organic synthesis, often serving as precursors for more complex pharmaceutical agents and research chemicals. The hydrobromide salt form is frequently preferred for its crystalline nature and stability, facilitating handling and storage.

Accurate structural confirmation and purity assessment are paramount in any chemical workflow. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide details the expected spectral characteristics of this compound, providing a reliable reference for its unequivocal identification.

Physicochemical Properties & Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectral data.

| Property | Value |

| Molecular Formula | C₈H₁₁Br₂N |

| Molecular Weight | 280.99 g/mol |

| Formal Name | 2-(4-bromophenyl)ethan-1-aminium bromide |

| CAS Number | 18973-16-5 (for hydrobromide) |

| Parent CAS | 73918-56-6 (for free base)[1] |

The structure consists of a 4-bromophenethyl moiety protonated at the primary amine by hydrobromic acid.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this salt, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

-

Instrumentation: A 400 MHz (or higher) spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: Amine hydrohalide salts often have limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent choice for dissolving these polar salts.[2] Crucially, the acidic ammonium protons (NH₃⁺) are less prone to rapid exchange with residual water in DMSO-d₆ compared to deuterated water (D₂O) or methanol-d₄, allowing for their observation.[2][3]

-

-

Referencing: The residual DMSO solvent peak is used as an internal reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | br s | 3H | -NH₃ ⁺ | The protons on the positively charged nitrogen are deshielded and appear as a broad singlet downfield. Broadening is due to quadrupolar coupling with ¹⁴N and potential slow exchange. |

| ~7.50 | d, J ≈ 8.4 Hz | 2H | Ar-H (H-3, H-5) | These protons are ortho to the bromine atom. The electron-withdrawing nature of bromine deshields them. They appear as a doublet due to coupling with H-2 and H-6. |

| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (H-2, H-6) | These protons are meta to the bromine atom and ortho to the ethylamine side chain. They appear as a doublet due to coupling with H-3 and H-5. |

| ~2.95 | t, J ≈ 7.6 Hz | 2H | Ar-CH₂-CH₂ -NH₃⁺ | This methylene group is adjacent to the electron-withdrawing NH₃⁺ group, shifting it downfield. It appears as a triplet due to coupling with the benzylic protons. |

| ~2.80 | t, J ≈ 7.6 Hz | 2H | Ar-CH₂ -CH₂-NH₃⁺ | The benzylic protons are coupled to the adjacent methylene group, resulting in a triplet. |

¹³C NMR Data Interpretation (101 MHz, DMSO-d₆)

The carbon NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~138.5 | Absent | C -4 (ipso-C attached to CH₂) | Quaternary carbon, typically of lower intensity. |

| ~131.2 | Positive | C H (C-2, C-6) | Aromatic methine carbons adjacent to the ethylamine group. |

| ~130.8 | Positive | C H (C-3, C-5) | Aromatic methine carbons adjacent to the bromine atom. |

| ~119.8 | Absent | C -1 (ipso-C attached to Br) | Quaternary carbon bonded to the electronegative bromine atom. Its chemical shift is characteristic of a C-Br bond. |

| ~39.8 | Negative | Ar-CH₂-CH₂ -NH₃⁺ | Aliphatic carbon adjacent to the ammonium group. |

| ~32.5 | Negative | Ar-CH₂ -CH₂-NH₃⁺ | Benzylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Method: Attenuated Total Reflectance (ATR).

-

Causality: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples. It requires minimal sample preparation compared to the traditional KBr pellet method and provides high-quality, reproducible data.

-

IR Data Interpretation

The spectrum is dominated by features characteristic of a primary ammonium salt and a para-substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-2800 | Strong, Broad | N-H stretching | Primary Ammonium (-NH₃⁺) |

| ~3025 | Medium | C-H stretching | Aromatic C-H |

| ~2950 | Medium | C-H stretching | Aliphatic C-H |

| ~1600, ~1490 | Medium-Strong | C=C stretching | Aromatic Ring |

| ~1580 | Medium | N-H bending (asymmetric) | Primary Ammonium (-NH₃⁺) |

| ~810 | Strong | C-H out-of-plane bending | 1,4-disubstituted (para) benzene |

| ~550 | Medium | C-Br stretching | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive ESI (+).

-

Causality: The molecule exists as a salt and is already protonated (cationic). ESI is the ideal soft ionization technique for pre-charged or highly polar molecules, as it gently transfers ions from solution to the gas phase with minimal fragmentation.

-

MS Data Interpretation

In the mass spectrometer, the hydrobromide salt dissociates. The analysis focuses on the cationic portion, which is the protonated free base, 2-(4-bromophenyl)ethanamine. The molecular formula of this cation is [C₈H₁₁BrN]⁺.

-

Molecular Ion Peak & Isotopic Pattern: The most critical diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in a pair of peaks of almost equal intensity, separated by 2 m/z units.

-

[M+H]⁺: m/z ≈ 200 (corresponding to the molecule containing ⁷⁹Br).

-

[M+H+2]⁺: m/z ≈ 202 (corresponding to the molecule containing ⁸¹Br).

-

This characteristic 1:1 "doublet" is a definitive indicator of the presence of a single bromine atom in the ion.[6][7]

-

Key Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The most probable fragmentation pathway is benzylic cleavage.

Workflow: Mass Spectrometry Fragmentation

Caption: Primary fragmentation pathway via benzylic cleavage.

The bond between the benzylic carbon and the adjacent carbon is relatively weak and its cleavage leads to the formation of a stable bromotropylium or benzyl cation.

-

Fragment Ion: m/z ≈ 169/171. This corresponds to the [C₇H₆Br]⁺ fragment, which also retains the characteristic 1:1 bromine isotope pattern.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the para-substitution pattern on the aromatic ring and the structure of the ethylammonium side chain. IR spectroscopy validates the presence of key functional groups, particularly the primary ammonium and aryl bromide moieties. Finally, high-resolution mass spectrometry confirms the elemental composition through the exact mass and, most definitively, through the characteristic 1:1 isotopic pattern of the bromine atom. Together, these techniques provide a robust and self-validating system for the structural confirmation and quality control of this important chemical intermediate.

References

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

A Technical Guide to 2-(4-bromophenyl)ethanamine Hydrobromide as a Research Chemical Intermediate

Executive Summary

2-(4-bromophenyl)ethanamine and its hydrobromide salt are pivotal intermediates in modern chemical synthesis, offering a unique bifunctional scaffold for constructing complex molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its synthesis, physicochemical properties, core reactivity, and detailed experimental protocols. The molecule's structure is distinguished by two primary reactive centers: a nucleophilic primary amine and an aryl bromide handle, making it exceptionally versatile. The amine group serves as a classic building block for forming amides, sulfonamides, and secondary or tertiary amines, while the 4-bromo substituent is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, orthogonal functionalization, establishing it as a valuable precursor in the synthesis of novel pharmaceutical agents, functional materials, and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The hydrobromide salt is typically a crystalline solid, offering improved handling and stability compared to the freebase, which can be a liquid or low-melting solid.

Identity and Properties

The following table summarizes key physicochemical data for both the freebase amine and its hydrobromide salt.

| Property | 2-(4-bromophenyl)ethanamine (Freebase) | 2-(4-bromophenyl)ethanamine HBr (Salt) | Reference(s) |

| Synonyms | 4-Bromophenethylamine, p-Bromophenethylamine | 4-Bromophenethylamine hydrobromide | [1][2] |

| CAS Number | 73918-56-6 | Not explicitly assigned; derived from base | [1][3][4] |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₁Br₂N | [1][3] |

| Molecular Weight | 200.08 g/mol | 280.99 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | White to off-white crystalline solid | [5] |

| Boiling Point | 63-72 °C @ 0.2 mmHg (lit.) | Decomposes at high temperature | [6] |

| Density | ~1.29 g/mL at 25 °C (lit.) | Not available | [6] |

| Solubility | Slightly soluble in water | Soluble in water | [6][7][8] |

Spectroscopic Signature

Confirming the identity and purity of the intermediate is critical. Below are the expected spectroscopic characteristics for the parent amine, which form the basis for analyzing the hydrobromide salt.

| Technique | Expected Characteristics for 2-(4-bromophenyl)ethanamine |

| ¹H NMR | δ (ppm) ~7.4 (d, 2H, Ar-H ortho to Br), ~7.1 (d, 2H, Ar-H meta to Br), ~2.9 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂-NH₂), ~1.5 (s, 2H, NH₂). Note: The NH₂ signal is broad and exchangeable with D₂O. In the HBr salt, the amine protons (NH₃⁺) will be shifted downfield and may show coupling.[9] |

| ¹³C NMR | δ (ppm) ~138 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~43 (CH₂-NH₂), ~39 (Ar-CH₂). Note: These are typical values and can vary based on the solvent.[1][10] |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3025 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~810 (p-disubstituted C-H bend). |

| Mass Spec (MS) | [M]+ at m/z 199/201 (characteristic isotopic pattern for Bromine). |

Synthesis and Purification

A robust and scalable synthesis is essential for the utility of any chemical intermediate. The most common laboratory-scale preparation involves the reduction of a nitrile precursor, followed by salt formation.

Common Synthetic Route: Reduction of 4-Bromophenylacetonitrile

The reduction of 4-bromophenylacetonitrile is a high-yielding and straightforward method. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective. Alternatively, catalytic hydrogenation offers a milder, albeit often slower, pathway.

Caption: Workflow for the synthesis of the target hydrobromide salt.

Protocol: Formation of the Hydrobromide Salt

Causality: The freebase amine is an oil or low-melting solid, which can be difficult to handle and purify. Converting it to the hydrobromide salt creates a stable, crystalline solid that is easily isolated by filtration and purified by recrystallization. This leverages the basicity of the amine which readily reacts with a strong acid like HBr.

-

Dissolution: Dissolve the crude 2-(4-bromophenyl)ethanamine (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol.

-